

Application Notes: RP-HPLC Analysis of Oryzalin in Environmental Matrices

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Compound Focus: Oryzalin

CAS No.: 19044-88-3

Cat. No.: S589941

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Introduction and Background

Oryzalin (3,5-dinitro-N4,N4-dipropylsulfanilamide) is a selective herbicide widely used for pre-emergent control of annual grasses and broadleaf weeds. Monitoring its presence and persistence in soil and water is crucial for environmental risk assessment, as it can potentially contaminate surface and groundwater through runoff and leaching. Studies have shown that **oryzalin** transport occurs primarily in a dissolved state in runoff water, with its dissipation in soil influenced by factors such as tillage practices and straw mulching [1] [2]. The development of a reliable, high-throughput analytical method is essential for tracking its environmental fate and ensuring regulatory compliance. The method described herein has been validated for the simultaneous determination of **oryzalin** and ethofumesate in soil and water samples [3].

Method Summary and Principle

This method involves the extraction of **oryzalin** from water and soil matrices, followed by cleanup and analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle relies on the differential partitioning of the analytes between a non-polar stationary phase (C18 column) and a polar mobile phase, effectively separating **oryzalin** from matrix interferences for accurate identification and quantification at low concentrations [3].

Key Analytical Figures of Merit

The method was rigorously validated according to standard analytical procedures [4] [5], demonstrating excellent performance characteristics, as summarized in the table below.

Table 1: Summary of Method Validation Parameters for Oryzalin [3]

Validation Parameter	Result for Oryzalin
Linearity (Correlation Coefficient)	0.99
Precision (Relative Standard Deviation)	1.73%
Limit of Quantification (LOQ)	0.005 mg g ⁻¹ (5 mg/kg)
Recovery from Soil	79.80% - 90.52%
Recovery from Water	83.50% - 95.92%

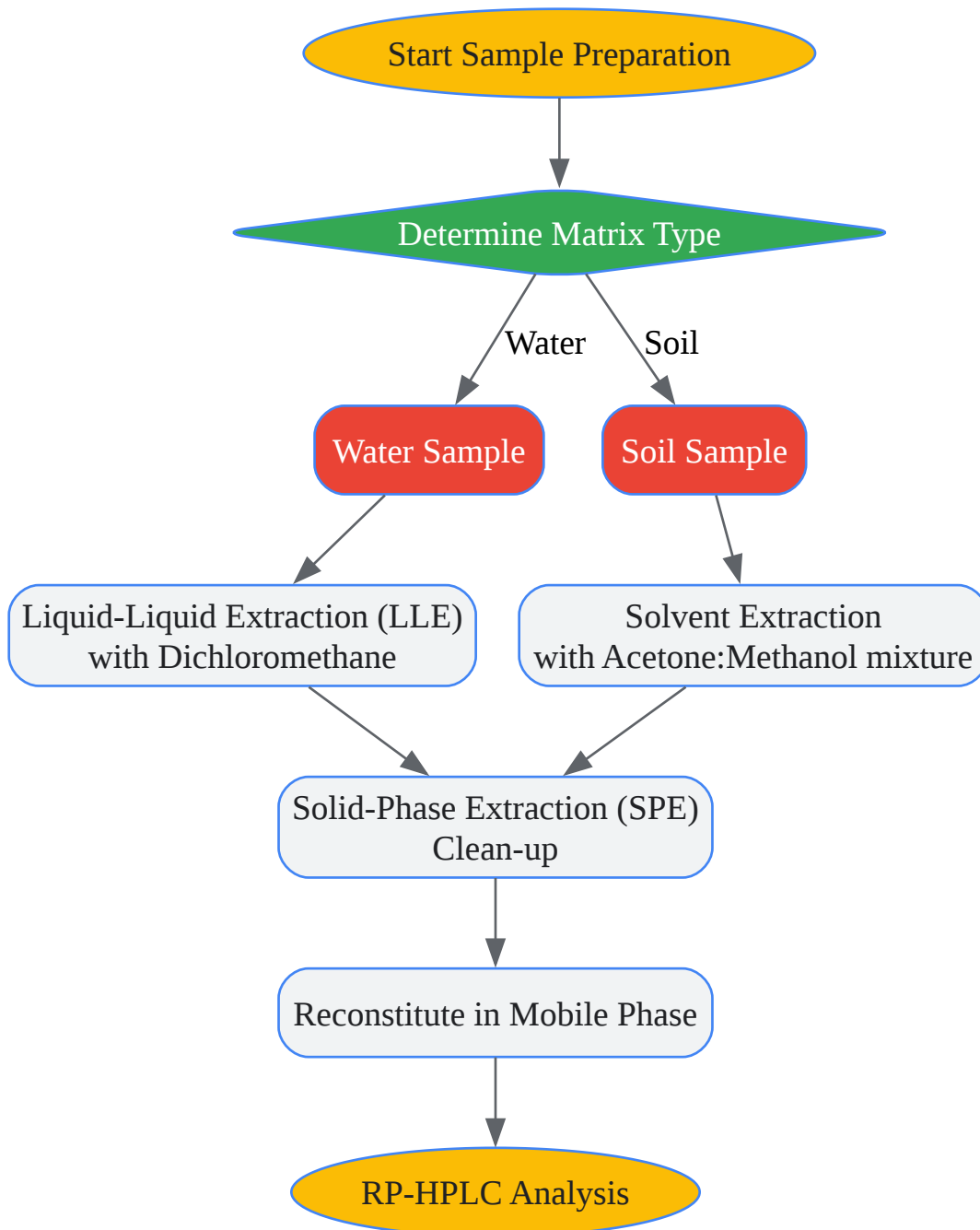
Detailed Experimental Protocol

Reagents, Chemicals, and Solutions

- Herbicide Standards:** Pure analytical standards of **oryzalin** and ethofumesate.
- Solvents:** HPLC-grade or residue-analysis grade Acetone, Methanol, Dichloromethane.
- Water:** Deionized water, HPLC grade.
- Mobile Phase:** Methanol and Water (70:30, v/v).
- Solid-Phase Extraction (SPE)** cartridges.
- Standard Solutions:** Prepare individual stock solutions (e.g., 1000 mg/L) of each herbicide in a suitable solvent (e.g., methanol). Prepare working mixed standards through serial dilution in the mobile phase.

Sample Preparation and Extraction

The sample preparation workflow involves distinct steps for soil and water matrices.



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A. Water Sample Preparation:

- **Extraction:** Subject a measured volume of water (e.g., 100 mL) to Liquid-Liquid Extraction (LLE) using dichloromethane [3].
- **Clean-up:** Pass the extract through a Solid-Phase Extraction (SPE) cartridge to remove co-extracted interferences [3].

- **Concentration:** Gently evaporate the eluent to dryness under a stream of nitrogen or using a rotary evaporator.
- **Reconstitution:** Redissolve the dry residue in the HPLC mobile phase for injection.

B. Soil Sample Preparation:

- **Homogenization:** Air-dry the soil sample and sieve it to remove large debris.
- **Extraction:** Weigh a representative sub-sample (e.g., 10 g) and extract the herbicides using a mixture of acetone and methanol in a specified ratio [3]. This can be performed using shaking, sonication, or Soxhlet extraction.
- **Clean-up:** Transfer the extract to an SPE cartridge for cleanup [3].
- **Concentration & Reconstitution:** Evaporate the purified eluent to dryness and reconstitute the residue in the HPLC mobile phase.

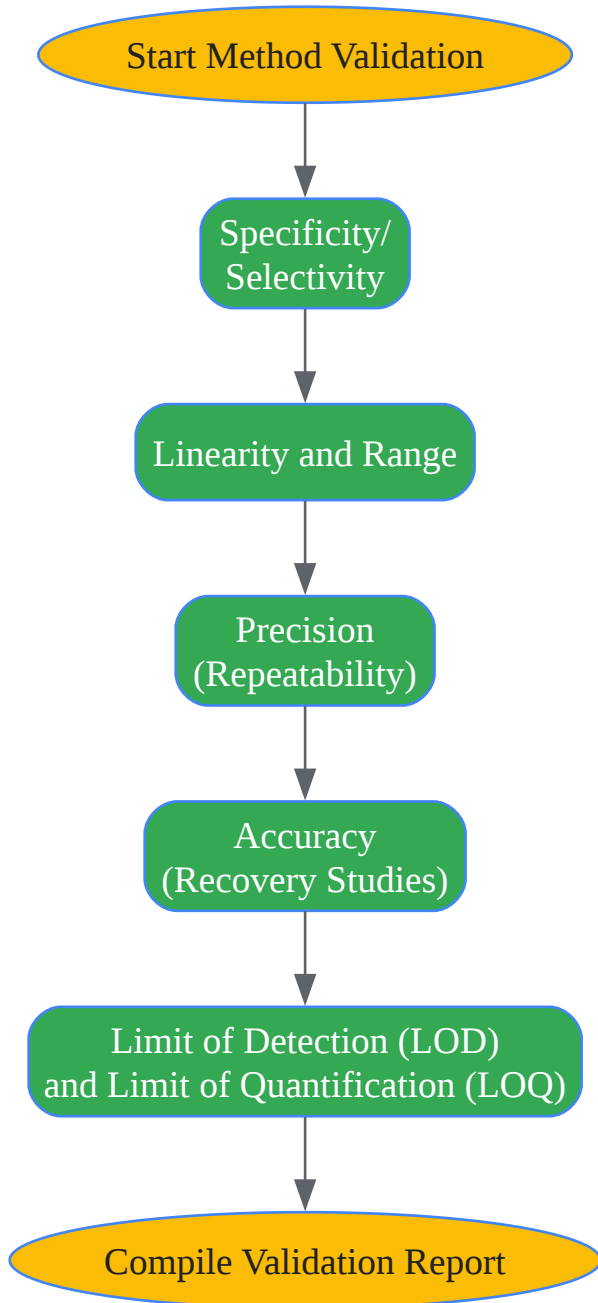
Instrumentation and Chromatographic Conditions

Table 2: HPLC Instrument Operating Conditions [3]

Parameter	Specification
HPLC System	Standard HPLC with isocratic pump and UV/Vis detector
Column	Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol : Water = 70 : 30 (v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	280 nm
Injection Volume	20 µL
Column Temperature	Ambient

Method Validation Procedure

The validation of the analytical method confirms its reliability and is a regulatory requirement in pharmaceutical and environmental analysis [4] [5]. The following workflow outlines the key parameters to be tested.



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- **Specificity/Selectivity:** Confirm that the **oryzalin** peak is baseline-resolved from other matrix components, impurities, and the internal standard (if used) without interference. This can be assessed by analyzing blank matrices and spiked samples [5].

- **Linearity and Range:** Prepare and analyze at least five standard solutions of **oryzalin** at different concentrations across the expected range (e.g., from LOQ to 200% of the expected level). The correlation coefficient (r) of the calibration curve should be ≥ 0.99 [3] [5].
- **Precision (Repeatability):** Inject six replicate preparations of a single homogeneous sample at 100% of the test concentration. The Relative Standard Deviation (RSD%) of the peak areas should typically be $\leq 2.0\%$ [5].
- **Accuracy (Recovery):** Spike blank soil and water samples with known quantities of **oryzalin** at multiple levels (e.g., low, mid, high within the linear range). Analyze the samples and calculate the percentage recovery of the analyte. The obtained recoveries should fall within the acceptable range (e.g., 70-120%) [3] [5].
- **Limit of Quantification (LOQ) and Detection (LOD):** The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be detected but not necessarily quantified. These can be determined based on a signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve [4].

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